![molecular formula Cl9Si4 B1601975 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane CAS No. 62257-60-7](/img/structure/B1601975.png)
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane (HCTT) is a versatile organosilicon compound that has been used for a variety of different applications. It is a colorless liquid at room temperature and has a melting point of -87°C and a boiling point of 213°C. HCTT is a reactive compound and is mainly used as a catalyst in organic synthesis and in the production of polymers and organic compounds. HCTT is also known for its antimicrobial, antifungal, and insecticidal properties, making it a useful compound for many scientific applications.
Scientific Research Applications
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of polymers and organic compounds, and as an antimicrobial, antifungal, and insecticidal agent. 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has also been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been used in the synthesis of polysiloxanes and other siloxane derivatives.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can donate electrons to other molecules. This allows 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane to act as a catalyst in organic synthesis, as well as a reagent in the synthesis of polymers and other organic compounds. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been found to have antimicrobial, antifungal, and insecticidal properties.
Biochemical and Physiological Effects
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been found to have antimicrobial, antifungal, and insecticidal properties. It has also been found to have an inhibitory effect on the growth of bacteria, fungi, and insects. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been found to have a cytotoxic effect on mammalian cells. It has been found to be toxic to humans at high concentrations, and is considered to be an environmental hazard.
Advantages and Limitations for Lab Experiments
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound, making it a cost-effective choice for many experiments. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is a reactive compound, making it useful as a catalyst in organic synthesis. However, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is toxic to humans at high concentrations and is considered to be an environmental hazard, so it must be handled with caution.
Future Directions
There are several potential future directions for 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane research. One potential direction is to further investigate its antimicrobial, antifungal, and insecticidal properties. Additionally, further research could be conducted to investigate the mechanisms of action of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane and to develop more efficient synthesis methods. Finally, further research could be conducted to investigate the potential applications of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane in the synthesis of pharmaceuticals, biochemicals, and other compounds.
Synthesis Methods
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane can be synthesized in a two-step process. The first step involves the reaction of 1,1,1-trichloro-2-propanol and trichlorosilane in the presence of an acid catalyst. This reaction produces a mixture of 1,1,1-trichloro-2-propanol and 1,1,1,3,3,3-hexachloro-2-(trichlorosilyl)trisilane. The second step involves the separation of the two compounds using distillation.
properties
InChI |
InChI=1S/Cl9Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZJOFOWTBYBAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl9Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40810302 |
Source
|
Record name | 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40810302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane | |
CAS RN |
62257-60-7 |
Source
|
Record name | 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40810302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trichlorosilyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.